molecular formula C13H17F3N2O B13523753 4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol

4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol

Cat. No.: B13523753
M. Wt: 274.28 g/mol
InChI Key: WRDVTQANAHERIV-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol is a chemical compound with the molecular formula C11H14F3N2O It features a piperazine ring attached to a phenol group, with a trifluoromethyl group at the meta position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while substitution reactions can yield a variety of substituted phenol derivatives.

Scientific Research Applications

4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the piperazine ring, trifluoromethyl group, and phenol group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

1-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C13H17F3N2O/c1-19-11-3-2-10(12(8-11)13(14,15)16)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3

InChI Key

WRDVTQANAHERIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNCC2)C(F)(F)F

Origin of Product

United States

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